2'-Bromo-3'-chloro-4'-(trifluoromethyl)acetophenone
Overview
Description
2’-Bromo-3’-chloro-4’-(trifluoromethyl)acetophenone is an aromatic ketone that belongs to the class of acetophenone derivatives. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the benzene ring, making it a highly functionalized molecule. It is widely used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-chloro-4’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using 4-chloroacetophenone as the substrate and acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 .
Industrial Production Methods
Industrial production of this compound may involve similar bromination and chlorination reactions but on a larger scale. The process is optimized for high yield, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-3’-chloro-4’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted acetophenone derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
2’-Bromo-3’-chloro-4’-(trifluoromethyl)acetophenone is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Bromo-3’-chloro-4’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the benzene ring influences its reactivity and interaction with biological molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-(trifluoromethyl)acetophenone
- 2-Bromo-4’-(trifluoromethoxy)acetophenone
- 2-Bromo-4’-methylacetophenone
Uniqueness
2’-Bromo-3’-chloro-4’-(trifluoromethyl)acetophenone is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-[2-bromo-3-chloro-4-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-3-6(9(12,13)14)8(11)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFLWMFLIDELTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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